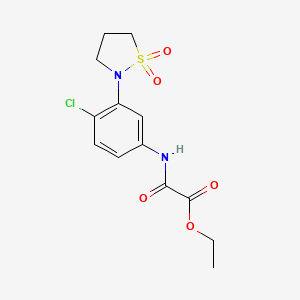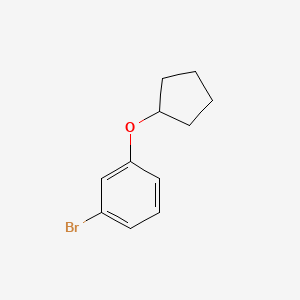
1-Bromo-3-(cyclopentyloxy)benzene
概要
説明
1-Bromo-3-(cyclopentyloxy)benzene is a chemical compound with the molecular formula C11H13BrO. It has a molecular weight of 241.13 . It is typically stored at room temperature and appears as a liquid .
Synthesis Analysis
The synthesis of 1-Bromo-3-(cyclopentyloxy)benzene could potentially involve a Suzuki cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .Molecular Structure Analysis
The InChI code for 1-Bromo-3-(cyclopentyloxy)benzene is 1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Bromo-3-(cyclopentyloxy)benzene is a liquid at room temperature . It has a molecular weight of 241.13 and a molecular formula of C11H13BrO .科学的研究の応用
Synthesis and Material Applications
1-Bromo-3-(cyclopentyloxy)benzene is utilized in various synthesis processes and material applications. For example, it serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, making them valuable for material science and engineering applications (Patil et al., 2012).
Organic Synthesis
In organic chemistry, compounds similar to 1-Bromo-3-(cyclopentyloxy)benzene are used in Diels–Alder reactions. These reactions are crucial for synthesizing biaryls, which have significant applications in various fields of chemistry (Muzalevskiy et al., 2009).
Chemical Properties and Analysis
The chemical properties and structural analysis of compounds like 1-Bromo-3-(cyclopentyloxy)benzene are essential for understanding their behavior in different chemical environments. Studies focus on understanding the rotational isomers and their behavior at different temperatures, which is critical for their application in synthetic chemistry (Steele et al., 2004).
Luminescent Materials
Certain derivatives of 1-Bromo-3-(cyclopentyloxy)benzene are used in the synthesis of luminescent materials. These materials have potential applications in optoelectronics and as luminophores (Reus et al., 2012).
Catalysis and Reactions
The compound plays a role in catalytic processes and in understanding reaction mechanisms. For instance, its derivatives have been studied in the context of gas-phase elimination kinetics, providing insights into reaction mechanisms and catalytic processes (Chuchani & Martín, 1990).
Organometallic Synthesis
1-Bromo-3-(cyclopentyloxy)benzene is also a versatile starting material in organometallic synthesis. It's used to create intermediates for various synthetic applications, demonstrating its versatility in the field of organometallic chemistry (Porwisiak & Schlosser, 1996).
Pharmaceutical and Biological Applications
While excluding specific details about drug use, dosage, and side effects, it's noteworthy that derivatives of 1-Bromo-3-(cyclopentyloxy)benzene are synthesized for biological activity studies. For instance, they're used in the synthesis of compounds with potential antiurease and antibacterial effects (Batool et al., 2014).
Environmental and Analytical Applications
Compounds related to 1-Bromo-3-(cyclopentyloxy)benzene are used in environmental and analytical applications. For instance, they are involved in the development of methods for determining ultra-trace concentrations of metals in environmental samples (Hurtado et al., 2013).
作用機序
Target of Action
Bromobenzenes are generally used to introduce a phenyl group into other compounds .
Mode of Action
Bromobenzenes are typically prepared by the action of bromine on benzene in the presence of lewis acid catalysts such as aluminium chloride or ferric bromide . They can be converted to Grignard reagents, such as phenylmagnesium bromide, which are used in a wide range of organic synthesis reactions .
Biochemical Pathways
Bromobenzenes are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Result of Action
Given its potential use in organic synthesis, it could be involved in the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-(cyclopentyloxy)benzene. For instance, its storage temperature can affect its stability . Additionally, the presence of Lewis acid catalysts is crucial for its reaction with benzene .
Safety and Hazards
特性
IUPAC Name |
1-bromo-3-cyclopentyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHABAKTKOIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclopentyloxy)benzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)
![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)
![(1S,5R)-2lambda6-Thiabicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2454694.png)
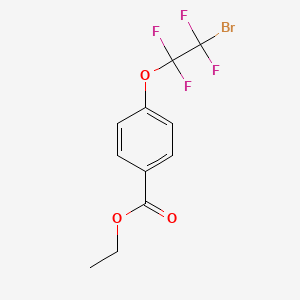
![N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2454696.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)
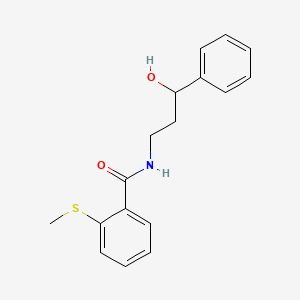
![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)
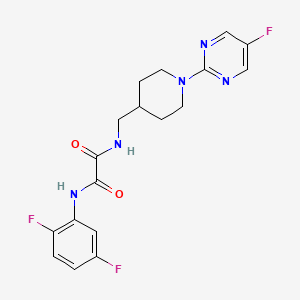

![5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2454710.png)

![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)
